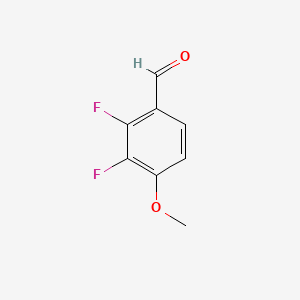

2,3-Difluoro-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBBLLSKHCENQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395836 | |

| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256417-11-5 | |

| Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256417-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,3-Difluoro-4-methoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and strategic applications of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data to facilitate its use as a critical building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2][3] This guide details its chemical identity, presents physical data in a structured format, outlines characteristic spectral signatures, and provides a validated protocol for its analytical characterization.

Chemical Identity and Structure

This compound is an aromatic aldehyde whose structure is systematically functionalized to serve as a versatile synthetic intermediate. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, creates a distinct electronic environment that influences the reactivity of the aldehyde and the aromatic ring.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆F₂O₂[4]

-

InChIKey: UBBBLLSKHCENQZ-UHFFFAOYSA-N[4]

-

SMILES: COC1=C(C(=C(C=C1)C=O)F)F[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. While specific experimental data for this exact isomer is not extensively published, reliable estimations can be drawn from closely related structural analogs.

| Property | Value / Description | Source / Justification |

| Molecular Weight | 172.13 g/mol | Calculated from molecular formula C₈H₆F₂O₂.[5][6] |

| Appearance | White to pale yellow crystalline solid | Inferred from similar compounds like 4-fluoro-3-methoxybenzaldehyde.[7][8] |

| Melting Point | Estimated: 50-65 °C | The exact value is not documented. This estimation is based on analogs such as 2,3-difluoro-6-methoxybenzaldehyde (55-57 °C) and 4-fluoro-3-methoxybenzaldehyde (58-62 °C).[5] |

| Boiling Point | Estimated: 230-245 °C (at 760 mmHg) | The exact value is not documented. This estimation is based on the predicted boiling point of 2,3-difluoro-6-methoxybenzaldehyde (233±35 °C).[5] |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and halogenated solvents (e.g., dichloromethane, chloroform). | This profile is characteristic of fluorinated benzaldehydes, which possess both polar functional groups and a lipophilic aromatic ring.[5] |

Spectroscopic Profile

The spectral signature of this compound is key to its identification and quality control. Below are the expected characteristics for major analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three key signals.

-

Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.1 ppm .

-

Aromatic Protons (Ar-H): Two protons on the aromatic ring will appear as complex multiplets in the δ 6.8-7.8 ppm region. The complexity arises from proton-proton (H-H) coupling and through-bond proton-fluorine (H-F) coupling.

-

-

¹³C NMR: The carbon spectrum provides a clear map of the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 188-195 ppm .

-

Aromatic Carbons (Ar-C): Multiple signals between δ 110-165 ppm . The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Other aromatic carbons will show smaller, multi-bond C-F couplings.

-

Methoxy Carbon (OCH₃): A signal around δ 55-62 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from its key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ .[9]

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected near 2850 cm⁻¹ and 2750 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to strong bands in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

Ar-O-C Stretch (Ether): A strong, characteristic asymmetric stretch typically found around 1250-1280 cm⁻¹ .[9]

-

C-F Stretch: Strong absorptions in the fingerprint region, generally between 1100-1300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172 , corresponding to the molecular weight.[4]

-

Key Fragments: Common fragmentation pathways for benzaldehydes include:

-

[M-1]⁺ (m/z 171): Loss of the aldehydic hydrogen radical.

-

[M-29]⁺ (m/z 143): Loss of the formyl radical (•CHO).

-

[M-15]⁺ (m/z 157): Loss of a methyl radical (•CH₃) from the methoxy group.

-

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a strategic building block in the synthesis of high-value compounds. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug molecule.[1][2]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonding or dipole-dipole interactions.[2]

-

Synthetic Intermediate: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds.[2] It serves as a precursor for synthesizing bioactive molecules such as chalcones, which have demonstrated potential anticancer and anti-inflammatory properties.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on data from structurally similar compounds, the following hazards are identified:

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[11][12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10][11][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][14]

-

Experimental Protocol: Characterization by ¹H NMR Spectroscopy

This protocol outlines the steps for preparing and analyzing a sample of this compound using a 400 MHz NMR spectrometer.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the identity and purity of the compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vial and spatula

Caption: Workflow for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice due to its excellent dissolving power for a wide range of organic compounds and its single deuterium signal that can be used for locking the magnetic field.

-

Gently swirl the vial until the solid is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field during acquisition.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

Set the reference to the Tetramethylsilane (TMS) signal at 0.00 ppm.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative ratios of protons. The aldehyde, methoxy, and aromatic regions should integrate to a 1:3:2 ratio, respectively.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Analyze the chemical shifts, coupling patterns, and integration values to confirm that the spectrum is consistent with the structure of this compound.

-

Conclusion

This compound is a strategically designed chemical intermediate with a unique combination of functional groups that make it highly valuable for advanced organic synthesis. Its physicochemical properties, characterized by moderate melting and boiling points and solubility in common organic solvents, render it amenable to a variety of reaction conditions. The distinct spectroscopic signatures provide clear and reliable methods for its identification and quality assessment. For researchers in drug discovery and materials science, this compound offers a robust platform for introducing fluorine into target molecules, thereby enabling the fine-tuning of biological and material properties.

References

[11] Fisher Scientific. (2024, March 28). SAFETY DATA SHEET. Retrieved from [12] Fisher Scientific. (2024, March 31). SAFETY DATA SHEET. Retrieved from [14] Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET. Retrieved from [13] Bio-Rad. Safety Data Sheet. Retrieved from [5] Smolecule. (2023, August 15). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [1] Benchchem. Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery. Retrieved from [6] PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [2] Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Retrieved from [15] Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde 99%. Retrieved from [7] Thermo Scientific Chemicals. 4-Fluoro-3-methoxybenzaldehyde, 98%. Retrieved from [4] PubChemLite. This compound (C8H6F2O2). Retrieved from [10] Porphyrin-Systems. This compound. Retrieved from Sigma-Aldrich. 4-Fluoro-3-methoxybenzaldehyde 97%. Retrieved from [3] ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [9] Chegg.com. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [16] Fisher Scientific. 3-Fluoro-4-methoxybenzaldehyde, 98%. Retrieved from [17] ChemicalBook. 3-Fluoro-4-methoxybenzaldehyde(351-54-2). Retrieved from [8] Chem-Impex. 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 6. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L19671.03 [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chegg.com [chegg.com]

- 10. This compound – porphyrin-systems [porphyrin-systems.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2 [sigmaaldrich.com]

- 16. 3-Fluoro-4-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 17. 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Difluoro-4-methoxybenzaldehyde

Executive Summary

2,3-Difluoro-4-methoxybenzaldehyde is a key aromatic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its interaction with biological targets and its reactivity in synthetic pathways. The strategic placement of two vicinal fluorine atoms and a methoxy group on the benzaldehyde scaffold creates a unique electronic and steric environment. This guide provides a comprehensive analysis of the molecule's structural geometry and conformational preferences, synthesizing data from computational modeling and spectroscopic studies on analogous compounds. We delve into the critical rotational barriers of the aldehyde and methoxy groups, explaining the causality behind the observed conformational landscape and offering a detailed protocol for its computational investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] Aromatic aldehydes, as exceptionally versatile intermediates, serve as crucial starting points for synthesizing a vast array of complex pharmaceutical agents.[4] The compound this compound merges these two strategic elements. Its structure is particularly noteworthy due to the ortho, meta, and para relationships of its functional groups:

-

Aldehyde Group (-CHO): The primary reactive site for synthetic elaboration.

-

Fluorine at C2: Positioned ortho to the aldehyde, this atom exerts a profound steric and electronic influence on the aldehyde's orientation.

-

Fluorine at C3: Located ortho to the methoxy group, it similarly influences the conformation of this substituent.

-

Methoxy Group (-OCH3) at C4: A key modulator of the ring's electron density and a potential hydrogen bond acceptor.

Understanding the precise three-dimensional arrangement and the energetic landscape of its possible conformations is paramount for designing molecules that can effectively fit into the binding pockets of target proteins or for predicting its reactivity in complex synthetic sequences.[5][6]

Molecular Geometry: A High-Resolution Static View

While a specific single-crystal X-ray diffraction structure for this compound is not publicly available, its geometry can be reliably predicted using high-level computational chemistry, such as Density Functional Theory (DFT).[7][8] By analyzing data from closely related structures like 2,3-difluorobenzaldehyde and various dimethoxybenzaldehydes, a precise structural model can be constructed.[9][10]

The core phenyl ring is expected to be nearly planar. The key structural questions revolve around the planarity and orientation of the aldehyde and methoxy substituents. DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) are a standard and reliable method for determining these parameters.[11]

Table 1: Predicted Key Geometric Parameters of this compound (Lowest Energy Conformer)

| Parameter | Description | Predicted Value | Rationale & Comparative Insights |

|---|---|---|---|

| Bond Lengths | |||

| C1-C(aldehyde) | Phenyl-Aldehyde Linkage | ~1.48 Å | Typical sp²-sp² single bond, slightly shortened by conjugation. |

| C(aldehyde)=O | Carbonyl Double Bond | ~1.21 Å | Standard C=O bond length. |

| C2-F | Aryl-Fluorine Bond | ~1.34 Å | Strong, polar bond characteristic of fluoroaromatics. |

| C4-O(methoxy) | Phenyl-Ether Linkage | ~1.36 Å | Shorter than a typical C-O single bond due to resonance. |

| Bond Angles | |||

| C2-C1-C6 | Phenyl Ring Internal Angle | ~121° | May be slightly distorted from ideal 120° due to substituents. |

| C2-C1-C(aldehyde) | Angle at Aldehyde | ~124° | Steric repulsion from the C2-F may widen this angle. |

| C1-C(aldehyde)=O | Aldehyde Angle | ~123° | Typical for aromatic aldehydes. |

| Dihedral Angles | |||

| C2-C1-C(ald.)=O | Aldehyde Orientation | ~180° (anti) | Defines the planarity and orientation relative to the C2-F bond. |

| C3-C4-O-C(methyl) | Methoxy Orientation | ~180° or ~0° | Defines the planarity of the methoxy group. |

Causality Behind the Geometry: The geometry is a balance of electronic effects (conjugation of the aldehyde and methoxy groups with the ring) and steric repulsion (between adjacent substituents, especially the aldehyde and the C2-fluorine).

Conformational Analysis: The Dynamic Reality

The biological activity and reactivity of this compound are governed by its dynamic conformational behavior. The two primary rotational degrees of freedom are around the C(phenyl)-C(aldehyde) bond and the C(phenyl)-O(methoxy) bond.

Aldehyde Group Rotation: The Syn vs. Anti Landscape

The rotation of the aldehyde group relative to the phenyl ring is the most critical conformational feature. Two planar conformers are possible:

-

Anti (or O-trans): The carbonyl oxygen points away from the ortho fluorine atom at C2.

-

Syn (or O-cis): The carbonyl oxygen points towards the ortho fluorine atom at C2.

Studies on 2-fluorobenzaldehyde and 2,3-difluorobenzaldehyde have shown conclusively that the anti-conformer is significantly more stable.[9] The absence of the syn-conformer in gas-phase experiments for 2-fluorobenzaldehyde was attributed to strong steric and electrostatic repulsion between the carbonyl oxygen and the adjacent fluorine.[9] For 2,3-difluorobenzaldehyde, the energy difference between the anti and syn conformations was calculated to be a substantial 10.9 kJ/mol.[9]

Caption: Energetic relationship between Anti (stable) and Syn (unstable) conformers.

Methoxy Group Orientation

The methoxy group also has rotational freedom. The C3-fluorine, being ortho to the methoxy group, will sterically hinder rotation. In related molecules like 2,3-dimethoxybenzaldehyde, one of the methoxy groups is forced out of the plane of the aromatic ring.[10] For this compound, the methoxy group will preferentially adopt a planar conformation with the methyl group pointing away from the C3-fluorine to minimize steric clash. This co-planar arrangement maximizes resonance stabilization between the oxygen lone pairs and the aromatic π-system.

Protocol: Computational Conformational Analysis

To validate and quantify the conformational landscape, a robust computational workflow is essential. This protocol outlines a self-validating system using standard quantum chemistry software (e.g., Gaussian, ORCA).

Objective: To determine the stable conformers of this compound and the rotational energy barriers.

Methodology: Density Functional Theory (DFT)

-

Initial Structure Generation:

-

Build the this compound molecule in a molecular editor (e.g., Avogadro, GaussView).

-

Create two initial structures corresponding to the anti and syn aldehyde conformations.

-

-

Geometry Optimization:

-

Causality: The first step is to find the lowest energy structure (the most stable geometry) for each potential conformer.

-

Protocol: Perform a full geometry optimization on both the anti and syn structures.

-

Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance of accuracy and computational cost for geometries and relative energies of organic molecules.[11]

-

-

Frequency Analysis (Self-Validation):

-

Causality: This step confirms that the optimized geometry is a true energy minimum and not a transition state. It also provides zero-point vibrational energy (ZPVE) corrections.

-

Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on each optimized structure.

-

Validation Check: A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a saddle point and requires further optimization.

-

-

Potential Energy Surface (PES) Scan:

-

Causality: To determine the energy barrier for rotation between the anti and syn forms.

-

Protocol: Starting from the optimized anti conformer, perform a relaxed PES scan. Define the dihedral angle C2-C1-C(aldehyde)=O as the reaction coordinate and scan it from 180° to 0° in 10° or 15° increments. At each step, the defined dihedral is held fixed while all other geometric parameters are allowed to relax.

-

-

Data Analysis & Visualization:

-

Extract the ZPVE-corrected electronic energies for the anti and syn minima and the transition state connecting them.

-

Plot the relative energy vs. the dihedral angle from the PES scan to visualize the rotational barrier.

-

Caption: A validated workflow for computational conformational analysis.

Implications for Drug Design and Synthesis

The strong preference for the planar, anti-conformation has significant consequences:

-

Pharmacophore Modeling: The relative positions of the aldehyde oxygen (H-bond acceptor), the methoxy group (H-bond acceptor), and the fluorine atoms (which can engage in dipole or halogen-like interactions) are rigidly defined. This fixed geometry provides a clear and reliable template for designing inhibitors that fit into a specific protein active site.

-

Receptor Binding: The planar structure facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket. The defined orientation of the H-bond acceptors dictates the required geometry of H-bond donors on the target protein.

-

Synthetic Reactivity: The accessibility of the aldehyde group for nucleophilic attack is influenced by the neighboring substituents. The anti conformation places the bulky oxygen atom away from the C2-fluorine, but the aldehyde proton is brought closer. This specific orientation can influence the stereochemical outcome of reactions at the carbonyl carbon.

Conclusion

The molecular architecture of this compound is dominated by a strong conformational preference for a planar structure where the aldehyde's carbonyl oxygen is oriented anti to the C2-fluorine atom. This preference is driven by the minimization of steric and electrostatic repulsion. This inherent rigidity provides a well-defined and predictable scaffold, making it an exceptionally valuable building block for medicinal chemists. The computational protocols outlined herein offer a robust framework for analyzing this and related molecules, enabling a more rational, structure-based approach to drug design and synthetic planning.

References

- Alver, Ö. & Dikmen, G. (2016). 4-Chloro-3-fluorobenzaldehyde: Experimental (XRD, FT-IR and Raman) and DFT studies. Journal of Fluorine Chemistry. [Link]

- Bentham Science Publishers. (2025). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Letters in Organic Chemistry. [Link]

- Gong, B. et al. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]

- Hiremath, C. S. & Tonannavar, J. (2009). Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. [Link]

- ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.

- ResearchGate. (2017). The crystal structures of four dimethoxybenzaldehyde isomers.

- Szymańska, I. et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. [Link]

- Thompson, C. F. et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

- Wagner, J. R. et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation.

- Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 4-Chloro-3-fluorobenzaldehyde: Experimental (XRD, FT-IR and Raman) and DFT studies | Semantic Scholar [semanticscholar.org]

- 8. Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde: Pathways and Protocols

Introduction: The Strategic Value of Fluorinated Benzaldehydes

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity.[1] 2,3-Difluoro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a key intermediate for accessing novel molecular architectures. The unique substitution pattern—two vicinal fluorine atoms and an adjacent methoxy group—creates a specific electronic and steric environment, making it a valuable synthon for constructing complex pharmaceutical agents and advanced materials.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Retrosynthetic Analysis: Key Disconnections

A logical retrosynthetic analysis of this compound points to two principal strategies centered on the installation of the aldehyde (formyl) group onto a pre-existing 1,2-difluoro-3-methoxybenzene scaffold. This precursor is commercially available from various suppliers, making it a practical starting point.[2][3][4]

The two primary C-H functionalization methods for this transformation are:

-

Directed Ortho-Metalation (DoM): Deprotonation of the aromatic ring at a specific position directed by a coordinating functional group, followed by quenching with an electrophilic formylating agent.

-

Electrophilic Aromatic Substitution: Direct formylation of the electron-rich aromatic ring using a potent electrophilic species, such as that generated in the Vilsmeier-Haack reaction.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most precise and high-yielding method for the regioselective functionalization of substituted aromatics.[5] The strategy relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[5][6]

Mechanistic Principles & Regioselectivity

In the case of 1,2-difluoro-3-methoxybenzene, the methoxy (-OMe) group serves as the primary DMG. The lone pairs on the oxygen atom coordinate with the Lewis acidic lithium ion of the base (e.g., Lithium Diisopropylamide, LDA), positioning the base to abstract a proton from one of the adjacent C-H bonds.[6]

There are two possible ortho positions relative to the methoxy group: C2 and C4.

-

The C2 position is already substituted with a fluorine atom.

-

The C4 position is an available C-H bond.

Therefore, lithiation is strongly directed to the C4 position. While fluorine can also act as a DMG, its directing ability is generally considered comparable to or slightly weaker than a methoxy group in many contexts.[7][8] In this substrate, the powerful directing capacity of the methoxy group, combined with the availability of the C4 proton, ensures high regioselectivity for the desired intermediate. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-Dimethylformamide (DMF) to yield the target aldehyde after workup.

Caption: Mechanism of Directed Ortho-Metalation.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a closely related regioisomer. Disclaimer: This protocol involves pyrophoric and highly reactive reagents. It must be performed by trained personnel in a controlled laboratory environment using proper inert atmosphere techniques.

Materials & Reagents:

-

1,2-Difluoro-3-methoxybenzene

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet

-

Syringes and needles for transfer of anhydrous reagents

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble and flame-dry a three-neck flask under a stream of inert gas. Allow it to cool to room temperature.

-

LDA Addition: Charge the flask with a 2.0 M solution of LDA (1.05 equivalents) and dilute with anhydrous THF.

-

Cooling: Cool the LDA solution to -75 °C using a dry ice/acetone bath. Maintain a steady flow of inert gas.

-

Substrate Addition: Dissolve 1,2-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Lithiation: Stir the resulting mixture at -75 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Formylation: Add anhydrous DMF (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. A change in color or consistency may be observed.

-

Quenching: After stirring for an additional 15 minutes, quench the reaction by the slow addition of 2 M HCl, allowing the temperature to warm to ~10 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volume of aqueous phase).

-

Washing: Combine the organic extracts and wash sequentially with water, 2 M HCl, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) or by silica gel column chromatography.[9]

Pathway 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[10] It utilizes a pre-formed electrophile, the "Vilsmeier reagent," generated from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[11]

Mechanistic Principles

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[10]

-

Electrophilic Aromatic Substitution: The electron-rich 1,2-difluoro-3-methoxybenzene ring acts as a nucleophile, attacking the Vilsmeier reagent. The methoxy group is a powerful activating group and directs the substitution to the para position (C4), which is sterically accessible and electronically favored. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the final aldehyde.

Caption: Mechanism of Vilsmeier-Haack Formylation.

General Experimental Protocol

Disclaimer: This protocol involves corrosive and moisture-sensitive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood.

Materials & Reagents:

-

1,2-Difluoro-3-methoxybenzene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice

-

Sodium acetate or Sodium bicarbonate solution

Procedure:

-

Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice bath. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Add 1,2-difluoro-3-methoxybenzene (1.0 equivalent) to the pre-formed Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Hydrolysis: Stir the aqueous mixture vigorously. The hydrolysis of the iminium salt may require gentle heating.

-

Neutralization and Extraction: Neutralize the acidic solution with sodium bicarbonate or sodium acetate solution. Extract the product with a suitable organic solvent like DCM.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the solvent and purify the crude product by vacuum distillation or column chromatography.[9]

Comparative Analysis of Synthetic Pathways

| Feature | Directed Ortho-Metalation (DoM) | Vilsmeier-Haack Formylation |

| Regioselectivity | Excellent; precisely controlled by the DMG. | Very good; driven by electronic activation (para to -OMe). |

| Reagents | Organolithium base (LDA, n-BuLi), DMF, cryo-solvents. | POCl₃ (or SOCl₂, oxalyl chloride), DMF. |

| Reaction Conditions | Cryogenic temperatures (-78 °C) required. Strict inert atmosphere. | Mild to moderate heating (RT to 80 °C). |

| Substrate Scope | Broad; tolerant of many functional groups, but sensitive to acidic protons. | Best for electron-rich aromatics; less effective on deactivated rings. |

| Handling & Safety | Requires handling of pyrophoric organolithiums.[12][13][14] | Requires handling of highly corrosive and water-reactive POCl₃. |

| Potential Yield | Generally high to excellent. | Good to very good. |

| Primary Advantage | Unparalleled regiochemical control. | Operationally simpler (no cryogenics), uses less expensive reagents. |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show a characteristic aldehyde proton signal (~10 ppm), a methoxy singlet (~4 ppm), and two aromatic protons with coupling patterns consistent with the substitution pattern.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[15][16] It should display two distinct signals for the two non-equivalent fluorine atoms, with characteristic chemical shifts and F-F/F-H coupling constants.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the aldehyde (~190 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1700-1680 cm⁻¹.

Conclusion

Both Directed Ortho-Metalation and the Vilsmeier-Haack reaction represent viable and robust pathways for the synthesis of this compound from the common precursor 1,2-difluoro-3-methoxybenzene.

-

The Directed Ortho-Metalation route offers the highest degree of regiochemical certainty and is likely to provide superior yields, making it the preferred method for research-scale synthesis where precision is paramount.

-

The Vilsmeier-Haack reaction provides an excellent, more classical alternative that avoids cryogenic conditions and pyrophoric reagents, potentially making it more amenable to larger-scale production.

The choice between these methods will ultimately depend on the specific requirements of the research or development program, including available equipment, scale, and cost considerations.

References

- Toudic, F., Turck, A., Plé, N., Guellec, A., Pommelet, J., & Quéguiner, G. (2003). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV.

- Santa Cruz Biotechnology, Inc. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.

- CP Lab Safety. (n.d.). 1,2-Difluoro-3-methoxy-5-nitrobenzene, 98% Purity.

- ChemScene. (n.d.). 1,2-Difluoro-4-isopropoxy-3-methoxybenzene.

- Sigma-Aldrich. (2025).

- Manchester Organics. (n.d.). 1,3-Difluoro-2,4-dimethoxybenzene.

- MilliporeSigma. (n.d.).

- Fisher Scientific. (2009).

- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).

- Purdue University. (n.d.). Lithium Safety Guideline.

- Chemrio. (n.d.). 1,2-difluoro-3-methoxybenzene.

- Myers, A. G. (n.d.).

- Sigma-Aldrich. (n.d.). 1,3-Difluoro-5-methoxybenzene.

- van Beek, H. L., et al. (2007). 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde...

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.).

- BenchChem. (n.d.).

- Mortier, J. (n.d.).

- ChemicalBook. (n.d.). 1,2-difluoro-3-methoxybenzene.

- GuideChem. (n.d.). 1,2-difluoro-3-methoxybenzene.

- Bridges, A. J., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters.

- Rajanna, K. C., et al. (2019).

- Waghmode, S. B., & Shinde, D. B. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.

- O'Hagan, D. (2011). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers... Beilstein Journal of Organic Chemistry.

- Al-Rawi, J. M. A., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling.

- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences.

- Schlosser, M. (2015).

- Soong, R., et al. (2021).

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. 1,2-difluoro-3-methoxybenzene | Chemrio [chemrio.com:9999]

- 3. 1,2-difluoro-3-methoxybenzene [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. westliberty.edu [westliberty.edu]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde: Strategies and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-Difluoro-4-methoxybenzaldehyde, a key building block in the development of novel pharmaceuticals and advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and reaction methodologies. Emphasis is placed on the strategic selection of precursors and the mechanistic rationale behind two primary formylation techniques: directed ortho-lithiation and electrophilic aromatic substitution. This guide includes detailed experimental protocols, data summaries, and visual representations of the synthetic workflows to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

Fluorinated aromatic aldehydes are of paramount importance in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring two vicinal fluorine atoms and a methoxy group, imparts unique electronic and conformational properties to molecules incorporating this scaffold. These properties can lead to enhanced biological activity, improved metabolic stability, and favorable binding affinities in drug candidates. Consequently, robust and efficient synthetic routes to this valuable intermediate are of significant interest to the scientific community. This guide will focus on the most logical and scientifically sound approaches to its synthesis, starting from readily accessible precursors.

The Strategic Precursor: Synthesis of 2,3-Difluoroanisole

A logical and efficient synthesis of this compound begins with the preparation of its immediate precursor, 2,3-difluoroanisole. This section details a common and reliable method for its synthesis starting from 2,3-difluorophenol.

Synthesis of 2,3-Difluorophenol

Several methods exist for the synthesis of 2,3-difluorophenol. One established route begins with 1,2-difluorobenzene, which undergoes lithiation followed by reaction with a borate ester and subsequent oxidation.

Experimental Protocol: Synthesis of 2,3-Difluorophenol from 1,2-Difluorobenzene [1]

-

Lithiation: To a solution of 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C, add n-butyllithium (n-BuLi) dropwise under an inert atmosphere. Stir the reaction mixture at this temperature for 1 hour.

-

Boration: Quench the reaction by the addition of trimethyl borate and allow the mixture to stir for 16 hours.

-

Oxidation: Carefully add a 30% hydrogen peroxide solution to the reaction mixture and stir for 3 hours.

-

Work-up and Isolation: Extract the reaction mixture with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 2,3-difluorophenol.

Methylation of 2,3-Difluorophenol to 2,3-Difluoroanisole

The conversion of 2,3-difluorophenol to 2,3-difluoroanisole is a standard methylation reaction, typically achieved using a methylating agent in the presence of a base.

Experimental Protocol: Methylation of 2,3-Difluorophenol

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,3-difluorophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3), to the solution.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the mixture.

-

Reaction Monitoring and Work-up: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2,3-difluoroanisole.

Formylation of 2,3-Difluoroanisole: Core Synthetic Strategies

With 2,3-difluoroanisole in hand, the crucial step is the introduction of the formyl (-CHO) group at the C4 position. The electronic properties of the difluoro- and methoxy-substituted benzene ring dictate the feasible strategies. The methoxy group is an ortho-, para-directing group, while the fluorine atoms are deactivating yet also ortho-, para-directing. The primary methods for this transformation are directed ortho-lithiation and electrophilic formylation.

Strategy 1: Directed Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2][3] The methoxy group in 2,3-difluoroanisole can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position (C6). However, the electronic effects of the fluorine atoms can also influence the acidity of the ring protons. A highly analogous procedure for the ortho-lithiation of 3,4-difluoroanisole to yield 2,3-difluoro-6-methoxybenzaldehyde demonstrates the viability of this approach.[4] By applying this logic to 2,3-difluoroanisole, we can target the C4 position.

Causality of Experimental Choices:

-

Strong Base: A strong base like lithium diisopropylamide (LDA) is required to deprotonate the aromatic ring. LDA is often preferred over alkyllithiums for substrates with potentially reactive functional groups.

-

Low Temperature: The reaction is conducted at very low temperatures (e.g., -75 °C) to control the regioselectivity of the lithiation and to prevent side reactions.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing the formyl group onto the lithiated aromatic ring.

Experimental Protocol: Synthesis of this compound via Ortho-Lithiation (Adapted from a similar procedure[4])

-

LDA Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, prepare LDA by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C.

-

Lithiation: Cool the LDA solution to -75 °C. Add a solution of 2,3-difluoroanisole in anhydrous THF dropwise. Stir the mixture at this temperature for 1 hour.

-

Formylation: Add dry DMF dropwise to the reaction mixture, maintaining the temperature at or below -70 °C. Stir for an additional 10-15 minutes.

-

Quenching and Work-up: Quench the reaction by the addition of acetic acid followed by water, allowing the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary for Ortho-Lithiation/Formylation of a Difluoroanisole Derivative [4]

| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |

| 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde | 1. LDA, THF2. DMF | -75 | 95 |

Synthetic Workflow for Ortho-Lithiation/Formylation

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Strategy 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5][6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl3), which acts as the electrophile. The methoxy group in 2,3-difluoroanisole is an activating group, making the aromatic ring susceptible to electrophilic attack.

Mechanistic Considerations and Regioselectivity:

The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile.[6] The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors. The methoxy group strongly directs the incoming electrophile to the para position (C4). While the fluorine atoms are deactivating, their directing effect also favors the para position relative to the methoxy group. Therefore, the C4 position is the most likely site of formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Difluoroanisole

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add POCl3 dropwise to an excess of DMF with stirring.

-

Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 2,3-difluoroanisole dropwise, maintaining a low temperature.

-

Reaction: Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC.

-

Hydrolysis and Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium acetate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary for a Typical Vilsmeier-Haack Reaction [5]

| Substrate Type | Reagents | Typical Temperature Range (°C) | Typical Yield Range (%) |

| Electron-rich arene | DMF, POCl3 | 0 to 80 | 70-90 |

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of 2,3-difluoroanisole.

Conclusion and Future Perspectives

This guide has outlined two robust and scientifically sound strategies for the synthesis of this compound, a crucial intermediate in modern chemical research. The choice between directed ortho-lithiation and Vilsmeier-Haack formylation will depend on factors such as substrate sensitivity, desired scale, and available reagents. The ortho-lithiation route offers excellent regiocontrol, often leading to high yields, while the Vilsmeier-Haack reaction provides a classic and reliable alternative for electron-rich aromatics. Both pathways commence from the logical precursor, 2,3-difluoroanisole, for which a synthetic route has also been detailed. Further optimization of reaction conditions and exploration of greener synthetic methodologies will continue to be areas of active research, driven by the increasing demand for this and other fluorinated building blocks in the pharmaceutical and materials science sectors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.

- Google Patents (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3-Difluoroanisole: Properties, Applications, and Synthesis of a Key Chemical Intermediate.

- Google Patents (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Chemistry Steps (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction.

- Organic Syntheses (n.d.). A Catalytic Vilsmeier-Haack Reaction.

- International Journal of Pharmaceutical Sciences and Research (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Linjiang Chemical (n.d.). 2,3-Difluoroanisole.

- Wikipedia (n.d.). Directed ortho metalation.

- Semantic Scholar (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- Google Patents (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

- University of California, Irvine (n.d.). Directed (ortho) Metallation.

- Myers Research Group, Harvard University (n.d.). Directed ortho metalation.

- ResearchGate (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.

- Google Patents (n.d.). US3446856A - Methylation of phenols.

- ResearchGate (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF.

- Organic Chemistry Portal (n.d.). Directed ortho Metalation (DOM).

- PubMed (2020). Late-stage oxidative C(sp3)-H methylation.

- ChemRxiv (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.

- ResearchGate (n.d.). Reaction profiles for the methylation of 1,2‐difluorobenzene with the....

- PubMed Central (2023). Mediation effects of DNA methylation and hydroxymethylation on birth outcomes after prenatal per- and polyfluoroalkyl substances (PFAS) exposure in the Michigan mother–infant Pairs cohort.

- PubMed (2016). Differential DNA methylation and PM2.5 species in a 450K epigenome-wide association study.

Sources

- 1. 2,3-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Strategic deployment of Fluorinated Benzaldehydes in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in the design of advanced materials and pharmaceuticals.[1] Fluorinated benzaldehydes, a class of readily accessible and highly versatile building blocks, have emerged as indispensable tools for synthetic chemists. This technical guide provides an in-depth exploration of the role of fluorinated benzaldehydes in organic synthesis. We will delve into the profound impact of fluorine substitution on the reactivity of the aldehyde moiety, explore key synthetic transformations, and highlight their application in the development of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful synthetic intermediates.

The Fluorine Advantage: Unveiling the Unique Properties of Fluorinated Benzaldehydes

The introduction of fluorine atoms onto the benzaldehyde scaffold dramatically alters its electronic and physicochemical properties, offering a distinct advantage in molecular design.[2] The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the aldehyde group.[2] This electronic perturbation enhances the electrophilicity of the carbonyl carbon, making fluorinated benzaldehydes more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.[3]

Beyond enhanced reactivity, fluorine substitution imparts a range of desirable characteristics to the resulting molecules:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.[4][5]

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[4][6]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets, such as enzymes and receptors, through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[4][7]

-

Conformational Control: The steric and electronic influence of fluorine can be used to control the conformation of molecules, which is crucial for optimizing their biological activity.

These unique properties have positioned fluorinated benzaldehydes as critical starting materials in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced polymers and liquid crystals.[1][2]

Synthesis of Fluorinated Benzaldehydes

The accessibility of fluorinated benzaldehydes is a key factor in their widespread use. Several synthetic methodologies are employed for their preparation, with halogen-exchange (Halex) reactions being a prominent and industrially scalable approach.[8][9]

A common method involves the reaction of chlorinated benzaldehydes with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like sulfolane.[8][9] This process is particularly effective for producing isomers where the chlorine atoms are in positions activated towards nucleophilic aromatic substitution (ortho and para to the aldehyde group).[10]

Another important route is the formylation of fluorinated aromatic compounds. For instance, fluorinated benzenes can react with carbon monoxide and aluminum chloride under relatively mild conditions to yield the corresponding fluorinated benzaldehydes.[10][11]

Key Synthetic Transformations of Fluorinated Benzaldehydes

The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes makes them ideal substrates for a variety of fundamental carbon-carbon bond-forming reactions.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[12] In the context of fluorinated benzaldehydes, this reaction provides a straightforward route to fluorinated stilbenes and other vinylarenes.[13] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the fluorinated benzaldehyde.

A typical procedure involves the reaction of a benzyltriphenylphosphonium halide with a strong base, such as sodium hydroxide, to generate the ylide in a two-phase system, which then reacts with the fluorinated benzaldehyde.[14]

Experimental Protocol: Wittig Reaction with 4-Fluorobenzaldehyde [14]

-

Reagents and Setup: To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and 4-fluorobenzaldehyde (1.0 equivalent). Add dichloromethane as the solvent and stir the mixture vigorously.

-

Ylide Generation and Reaction: Slowly add a 50% aqueous sodium hydroxide solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture. Continue to stir vigorously at room temperature for 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired fluorinated stilbene.

Table 1: Representative Wittig Reactions with Fluorinated Benzaldehydes

| Fluorinated Benzaldehyde | Phosphonium Salt | Base | Solvent | Product | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | (E/Z)-4-Fluorostilbene | Not specified | [14] |

| Perfluorohalobenzaldehydes | Methyltriphenylphosphonium bromide | 1,1,3,3-Tetramethylguanidine | THF | Perfluorohalostyrenes | Not specified | [15] |

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[16] This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct that is easily removed during work-up.[17] The HWE reaction is highly stereoselective, typically favoring the formation of (E)-alkenes.[16][18]

The HWE reaction has been successfully applied to the synthesis of various fluorinated stilbenes and related compounds, demonstrating its reliability and stereocontrol.[19][20]

The Grignard Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[21][22] Fluorinated benzaldehydes are excellent substrates for Grignard reactions, leading to the formation of fluorinated secondary alcohols.[7][21] These alcohol products are valuable intermediates for the synthesis of more complex molecules in medicinal chemistry.[7][21]

Experimental Protocol: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde [21]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent (e.g., methylmagnesium bromide) from magnesium turnings (1.2 equivalents) and the corresponding alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF. A catalytic amount of iodine can be used to initiate the reaction.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Table 2: Representative Grignard Reactions with Fluorinated Benzaldehydes

| Fluorinated Benzaldehyde | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether | 1-(4-Fluorophenyl)ethanol | ~85-95 | [7] |

| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | Anhydrous THF | (4-Fluorophenyl)(phenyl)methanol | ~90 | [7] |

| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether/THF | 1-(2-Chloro-6-fluorophenyl)ethanol | Not specified | [21] |

Applications in Medicinal Chemistry and Drug Development

The unique properties conferred by fluorine make fluorinated benzaldehydes highly valuable starting materials in the synthesis of pharmaceuticals.[4] Their incorporation into drug candidates can lead to significant improvements in their therapeutic profiles.[4][23]

-

Anti-inflammatory and Analgesic Drugs: 4-Fluorobenzaldehyde is a key building block in the synthesis of various anti-inflammatory and analgesic agents.[4]

-

Antimicrobial Agents: Schiff bases derived from fluorinated benzaldehydes have shown promising antimicrobial properties.[24]

-

Active Pharmaceutical Ingredients (APIs): The metabolic stability and enhanced binding affinity associated with fluorinated motifs make these aldehydes crucial intermediates in the development of a wide range of APIs.[1][6] For example, 4-difluoromethoxy-3-hydroxybenzaldehyde is a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast.[25]

Conclusion

Fluorinated benzaldehydes are more than just simple aromatic aldehydes; they are powerful and versatile building blocks that have revolutionized aspects of modern organic synthesis, particularly in the realm of medicinal chemistry. The strategic introduction of fluorine imparts a unique set of electronic and physicochemical properties that enhance reactivity, metabolic stability, and biological activity. Through fundamental transformations such as the Wittig, Horner-Wadsworth-Emmons, and Grignard reactions, these valuable intermediates provide access to a diverse array of complex fluorinated molecules. As the demand for more effective and safer pharmaceuticals continues to grow, the role of fluorinated benzaldehydes in driving innovation in drug discovery and development is set to expand even further.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.

- Benchchem. Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.

- ProQuest. Synthesis Involving Fluoroaromatic Benzaldehydes.

- Benchchem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.

- ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis.

- Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.

- Wikipedia. Fluorobenzaldehyde.

- Google Patents. US5227531A - Process for the preparation of fluorobenzaldehydes.

- ResearchGate. Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: T.

- Google Patents. DE19836698A1 - Process for the preparation of fluorinated benzyl alcohols and aldehydes.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde.

- Google Patents. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

- NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Building Blocks: Enhancing Drug Discovery.

- Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes.

- ResearchGate. (PDF) Solventless Wittig Olefination with Fluorinated Benzaldehydes.

- Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.

- NIH. Synthetic approaches toward stilbenes and their related structures - PMC.

- CrystEngComm (RSC Publishing). Synthesis and crystal engineering of fluorinated stilbenes.

- NIH. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC.

- NROChemistry. Horner-Wadsworth-Emmons Reaction.

- Taylor & Francis Online. One-Pot, Fluoride-Promoted Wittig Reaction.

- Wikipedia. Horner–Wadsworth–Emmons reaction.

- Halocarbon Life Sciences. Fluorinated Building Blocks.

- Organic & Biomolecular Chemistry (RSC Publishing). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.

- ResearchGate. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF.

- Temple University. SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW.

- Journal of the American Chemical Society. Nucleophilic Reactions of Fluoroölefins.

- ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle.

- NIH. Fluorinated building blocks in drug design: new pathways and targets - PMC.

- Sparrow Chemical. Benzaldehyde Series.

- ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.

- Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis.

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

- Quora. Why isn't fluorine used in a Grignard reagent?

- PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.

- ACS Publications. Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- ACS Publications. Enantioselective Organocatalytic α-Fluorination of Aldehydes.

- The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination.

- Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.

- Chemistry Stack Exchange. Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? [closed].

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis Involving Fluoroaromatic Benzaldehydes - ProQuest [proquest.com]

- 9. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 10. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 11. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 19. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 25. nbinno.com [nbinno.com]

Substituted Benzaldehydes: A Comprehensive Review of Their Discovery, Synthesis, and Application in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract